3-methoxy-1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide
Description
3-Methoxy-1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core linked via a carboxamide group to a fused triazolo-pyridazine system substituted with a thiophene moiety.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c1-22-8-11(16(21-22)25-2)15(24)17-7-14-19-18-13-4-3-12(20-23(13)14)10-5-6-26-9-10/h3-6,8-9H,7H2,1-2H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANMFFJOAVWPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Diversity
Triazolo-Thiadiazole-Pyrazole Hybrids ()
Compounds such as 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles share the triazole and pyrazole motifs with the target compound. However, they incorporate a thiadiazole ring instead of pyridazine and lack the thiophene substituent. These structural differences influence bioactivity:
- Bioactivity: The thiadiazole hybrids were studied for antifungal activity via molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 enzyme critical in ergosterol biosynthesis. The target compound’s triazolo-pyridazine-thiophene system may offer broader target specificity due to enhanced π-stacking and hydrophobic interactions .
- Synthetic Routes : Both compounds involve hydrazine-mediated cyclization, but the target compound requires precise regioselective coupling of thiophene to pyridazine, which increases synthetic complexity compared to thiadiazole formation .
Pyrazolo[3,4-b]Pyridine Carboxamide (CAS 1005612-70-3; )
This analog (C21H22N6O, MW 374.4 g/mol) shares the pyrazole-carboxamide framework but replaces the triazolo-pyridazine-thiophene unit with a pyrazolo[3,4-b]pyridine core. Key differences include:
- Physicochemical Properties : The target compound’s thiophene and pyridazine groups likely reduce logP (increased hydrophilicity) compared to the phenyl-substituted pyrazolo-pyridine analog.
- Pharmacological Potential: The pyrazolo-pyridine derivative’s rigid fused ring system may limit conformational flexibility, whereas the target compound’s triazolo-pyridazine linker could enhance binding to flat enzymatic pockets .
Heterocyclization Techniques ( and )
- Hydrazine-Based Cyclization: The target compound’s triazolo-pyridazine core likely derives from hydrazine-carbothioamide intermediates, analogous to the synthesis of pyrrolo-thiazolo-pyrimidine derivatives in .
- Thiophene Incorporation : The thiophene group in the target compound necessitates Suzuki-Miyaura coupling or direct electrophilic substitution, steps absent in the synthesis of simpler triazolo-thiadiazoles .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and reaction time. For example, coupling reactions between pyrazole and triazolopyridazine moieties often employ polar aprotic solvents (e.g., DMF or THF) under reflux conditions. Catalysts like copper sulfate or sodium ascorbate may enhance cyclization efficiency in triazole formation steps . Purification typically involves column chromatography (silica gel) or recrystallization. Monitoring via TLC and spectroscopic validation (NMR, IR) is critical .
Q. How can structural characterization be performed to confirm the compound’s identity?
Key methods include:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., methoxy and thiophene groups).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNOS).
- X-ray crystallography : For resolving 3D conformation, especially for triazolopyridazine cores .
- IR spectroscopy : Detection of amide C=O stretches (~1650–1700 cm) and aromatic C-H bends .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme inhibition assays : Target kinases or cytochrome P450 enzymes due to the triazolopyridazine scaffold’s affinity for ATP-binding pockets .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors .
Advanced Research Questions
Q. How can structural analogs be designed to improve solubility or bioavailability?
- Modify substituents : Replace the methoxy group with hydrophilic groups (e.g., hydroxyl or amine) to enhance aqueous solubility .
- Pro-drug strategies : Introduce ester or amide linkages for metabolic activation .
- QSAR modeling : Use computational tools (e.g., Schrödinger’s QikProp) to predict logP and solubility, guiding synthetic prioritization .
Q. What computational methods are effective for predicting reaction pathways and optimizing synthesis?
- Density functional theory (DFT) : Simulate transition states for cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) .
- Molecular docking : Identify binding modes with biological targets (e.g., 14-α-demethylase in antifungal studies) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst combinations .
Q. How can contradictory data in biological assays be resolved?
- Dose-response validation : Repeat assays with varying concentrations to rule out off-target effects.
- Metabolite profiling : Use LC-MS to identify degradation products interfering with activity .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. What strategies address poor pharmacokinetics (e.g., low metabolic stability)?
- Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups).
- Structural shielding : Introduce steric hindrance near labile groups (e.g., methyl substituents on pyrazole) .
- Caco-2 permeability assays : Optimize logD values (aim for 1–3) to enhance membrane permeability .
Q. How can molecular docking guide target identification for this compound?
- Protein structure selection : Use PDB databases (e.g., 3LD6 for lanosterol demethylase) .
- Binding pose analysis : Focus on hydrogen bonds between the carboxamide group and catalytic residues.
- Free energy calculations : MM-GBSA scoring to rank binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
